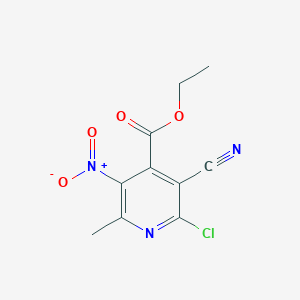

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Übersicht

Beschreibung

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is an organic compound with the molecular formula C10H8ClN3O4 It is a derivative of isonicotinic acid and features a nitro group, a cyano group, and a chloro group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-chloro-6-methylisonicotinate followed by the introduction of a cyano group. The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate.

Substitution: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate or Ethyl 2-thio-3-cyano-6-methyl-5-nitroisonicotinate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-chloro-3-cyano-5-nitroisonicotinate: Similar structure but without the methyl group at the 6-position.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro, cyano, and chloro groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Biologische Aktivität

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS No. 72701-63-4) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H8ClN3O4

- Molecular Weight: 269.64 g/mol

- Structure: The compound features a pyridine ring with various substituents, including a nitro group and a cyano group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity: Studies have shown that derivatives of isonicotinic acid exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness due to its ability to inhibit cell wall synthesis and disrupt metabolic pathways.

- Antitumor Activity: The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation through cell cycle arrest mechanisms.

- Enzyme Inhibition: this compound has shown promise as an inhibitor of specific enzymes involved in disease processes, including certain kinases and phosphatases, which are critical in signaling pathways relevant to cancer and other diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitro-pyridine derivatives, including this compound. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to:

- Induce apoptosis in a dose-dependent manner.

- Inhibit cell proliferation by up to 70% at concentrations above 50 µM.

The mechanism was linked to the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate:

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These results highlight the need for careful handling and further investigation into the safety profile before clinical application.

Eigenschaften

IUPAC Name |

ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4/c1-3-18-10(15)7-6(4-12)9(11)13-5(2)8(7)14(16)17/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHVSYSJEKTOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289568 | |

| Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72701-63-4 | |

| Record name | 72701-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.